molecular formula C20H36N2O5 B13570964 tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate

Katalognummer: B13570964
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: ZVWPETKJBRZGOS-FXTZWWGYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-tert-butyl (6R,7R)-6-{[(tert-butoxy)carbonyl]amino}-7-hydroxy-1-(propan-2-yl)-2-azaspiro[34]octane-2-carboxylate is a complex organic compound with a unique spirocyclic structure

Vorbereitungsmethoden

The synthesis of rac-tert-butyl (6R,7R)-6-{[(tert-butoxy)carbonyl]amino}-7-hydroxy-1-(propan-2-yl)-2-azaspiro[3 The synthetic route typically starts with the preparation of the spirocyclic core through a cyclization reaction

Analyse Chemischer Reaktionen

rac-tert-butyl (6R,7R)-6-{[(tert-butoxy)carbonyl]amino}-7-hydroxy-1-(propan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

rac-tert-butyl (6R,7R)-6-{[(tert-butoxy)carbonyl]amino}-7-hydroxy-1-(propan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of rac-tert-butyl (6R,7R)-6-{[(tert-butoxy)carbonyl]amino}-7-hydroxy-1-(propan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

rac-tert-butyl (6R,7R)-6-{[(tert-butoxy)carbonyl]amino}-7-hydroxy-1-(propan-2-yl)-2-azaspiro[34]octane-2-carboxylate can be compared with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams These compounds share similar structural features but differ in their functional groups and overall reactivity The uniqueness of rac-tert-butyl (6R,7R)-6-{[(tert-butoxy)carbonyl]amino}-7-hydroxy-1-(propan-2-yl)-2-azaspiro[3

Eigenschaften

Molekularformel

C20H36N2O5

Molekulargewicht

384.5 g/mol

IUPAC-Name

tert-butyl (6R,7R)-6-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propan-2-yl-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C20H36N2O5/c1-12(2)15-20(11-22(15)17(25)27-19(6,7)8)9-13(14(23)10-20)21-16(24)26-18(3,4)5/h12-15,23H,9-11H2,1-8H3,(H,21,24)/t13-,14-,15?,20?/m1/s1

InChI-Schlüssel

ZVWPETKJBRZGOS-FXTZWWGYSA-N

Isomerische SMILES

CC(C)C1C2(C[C@H]([C@@H](C2)O)NC(=O)OC(C)(C)C)CN1C(=O)OC(C)(C)C

Kanonische SMILES

CC(C)C1C2(CC(C(C2)O)NC(=O)OC(C)(C)C)CN1C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.